molecular formula C12H21NO3S B2513668 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone CAS No. 2034414-93-0

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone

Cat. No. B2513668
M. Wt: 259.36
InChI Key: LSRUFQAFOFZXQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrrolidine derivatives, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, Pyrrolidine, 1-(1-cyclohexen-1-yl)-, has a molecular weight of 151.2487 and a molecular formula of C10H17N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions. For example, some pyrrolidine types of compounds were prepared as analogues for natural polyhydroxy alkaloids, and examined for their antibacterial activity against a panel of S. aureus isolates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Pyrrolidine, 1-(1-cyclohexen-1-yl)-, include a molecular weight of 151.2487, a molecular formula of C10H17N, and a density of 0.94 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Organocatalysis has emerged as a powerful strategy for constructing complex molecules with high stereoselectivity. For instance, pyrrolidine-based catalysts bearing sulfoxide moieties, derived from proline, have been demonstrated to efficiently catalyze asymmetric Michael addition reactions. These catalysts facilitate the synthesis of γ-nitro carbonyl compounds with excellent yield and stereoselectivity, highlighting their utility in the synthesis of chiral building blocks (Singh et al., 2013).

Material Science and Ionic Liquids

Research in material science, particularly related to ionic liquids, has shown significant advancements through the modification and synthesis of new compounds. For example, the solvent-free aminolysis of 1,2-epoxides by picolylamine catalyzed by Al(OTf)3 under solvent-free conditions leads to the synthesis of beta-amino alcohols. These compounds are precursors to a new class of ionic liquids, demonstrating the role of catalysis in developing environmentally friendly materials (Fringuelli et al., 2004).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis of novel compounds with potential biological activities is of paramount importance. Compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and shown to possess significant antimicrobial activity. This highlights the potential of structurally related compounds in the development of new therapeutic agents (Salimon et al., 2011).

Advanced Analytical Techniques

The identification and characterization of novel compounds are crucial in various scientific domains. Analytical techniques such as gas chromatography-mass spectrometry, liquid chromatography-high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography are employed to elucidate the structures of unknown compounds. This comprehensive approach aids in the identification of novel cathinone derivatives, underscoring the importance of advanced analytical methods in research (Bijlsma et al., 2015).

Future Directions

The future directions for research on 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone and similar compounds could involve further exploration of their synthesis, mechanisms of action, and potential applications. This could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(1-cyclohexylsulfonylpyrrolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRUFQAFOFZXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone

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